# Technical Support Center: Refinement of Enzymatic Conversion of Stevioside to Rebaudioside E

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Compound of Interest		
Compound Name:	Stevioside E	
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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic conversion of Stevioside to Rebaudioside E.

# **Frequently Asked Questions (FAQs)**

Q1: What is the primary enzyme system used for the conversion of Stevioside to Rebaudioside E?

A1: The primary enzyme system involves a coupled reaction using UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum. [1][2] UGTSL2 is responsible for the glucosylation of Stevioside, while StSUS1 regenerates the sugar donor, UDP-glucose.[1][2]

Q2: What is the specific reaction catalyzed by UGTSL2 in this conversion?

A2: UGTSL2 catalyzes the glucosylation of the  $Glc(\beta 1 \rightarrow C-19)$  residue of stevioside, forming a  $(\beta 1 \rightarrow 2)$  linkage to produce Rebaudioside E.[1][2][3]

Q3: Why is Rebaudioside E a target molecule for synthesis from Stevioside?

A3: Rebaudioside E is a high-intensity sweetener, approximately 150-200 times sweeter than sucrose.[1][2][4] It also serves as a precursor for the biosynthesis of next-generation



sweeteners like Rebaudioside D and Rebaudioside M.[1][2][4]

Q4: Can other enzymes be used for modifying Stevioside?

A4: Yes, various other enzymes are used to modify steviol glycosides to improve their taste profile. For instance,  $\beta$ -1,3-glucanase can be used for the transglycosylation of stevioside to Rebaudioside A.[5] Cyclomaltodextrin-glucanotransferase (CGTase) is also commonly used to transfer  $\alpha$ -glucosyl units from starch to steviol glycosides.[6]

# **Troubleshooting Guide**

Q1: I am observing a low yield of Rebaudioside E in my reaction. What are the potential causes and solutions?

A1: Low yield of Rebaudioside E can stem from several factors. Here are some common issues and troubleshooting steps:

- Suboptimal Enzyme Activity:
  - Cause: The activity of UGTSL2 or StSUS1 may be compromised.
  - Solution:
    - Verify the activity of your enzyme preparations before starting the reaction.
    - Ensure optimal reaction conditions such as temperature and pH. For some related enzymatic transglycosylations, optimal temperatures are around 45°C and pH between 6.5-7.5.[6] For a multi-enzyme system producing Rebaudioside D, a temperature of 30°C and pH 7.2 were used.[7]
    - Consider that prolonged reaction times can lead to thermo-deactivation of the enzyme.
       [6]
- Incorrect Substrate Concentrations:
  - Cause: The ratio of Stevioside to the glucose donor (e.g., sucrose) might not be optimal.
  - Solution:



- Experiment with different ratios of Stevioside to sucrose to find the optimal balance for your specific enzyme concentrations.
- In a reported successful conversion, an initial Stevioside concentration of 20 g/L was used.[1][2]

## Inhibition by UDP:

 Cause: High concentrations of UDP, a byproduct of the glycosylation reaction, can inhibit the activity of UGTs.

#### Solution:

■ The coupled reaction with sucrose synthase (StSUS1) is designed to regenerate UDP-glucose from UDP and sucrose, which should mitigate this inhibition.[8] Ensure your StSUS1 is active and that sucrose is not a limiting factor.

### • Product Degradation:

 Cause: Endogenous hydrolases in crude enzyme preparations could potentially degrade the product.

#### Solution:

 If using crude cell extracts, consider purifying the UGTSL2 and StSUS1 enzymes to remove any contaminating hydrolases.[9]

Q2: My reaction seems to be producing side products other than Rebaudioside E. How can I improve specificity?

A2: The formation of side products can be a challenge in enzymatic synthesis.

## Enzyme Regioselectivity:

- Cause: The UGTSL2 enzyme may be glucosylating other positions on the stevioside molecule, or further glucosylating the Rebaudioside E product.
- Solution:



- While UGTSL2 has shown specificity for the C-19 glucose of Stevioside to form Rebaudioside E[1][2], variations in reaction conditions could potentially alter this. Adhere closely to established protocols.
- Analyze your product mixture using HPLC and LC-MS/MS to identify the side products, which can provide clues about the undesired reactions.[2]
- Contaminating Enzyme Activities:
  - Cause: If using a crude enzyme preparation, other glycosyltransferases or hydrolases present could be modifying the substrate or product.
  - Solution:
    - Purify the UGTSL2 and StSUS1 enzymes to ensure that only the desired enzymatic activities are present in your reaction mixture.

## **Data Presentation**

Table 1: Reaction Parameters for Enzymatic Conversion of Stevioside to Rebaudioside E

Value	Reference
Stevioside	[1][2]
20 g/L	[1][2]
UGTSL2 and StSUS1	[1][2]
Rebaudioside E	[1][2]
15.92 g/L	[1][2]
20 mL	[1][2]
24 hours	[1][2]
	Stevioside  20 g/L  UGTSL2 and StSUS1  Rebaudioside E  15.92 g/L  20 mL

Table 2: Sweetness Comparison of Steviol Glycosides



Steviol Glycoside	Sweetness relative to Sucrose	Reference
Stevioside	110 - 270 times	[6]
Rebaudioside A	150 - 320 times	[6]
Rebaudioside C	40 - 60 times	[6]
Rebaudioside E	150 - 200 times	[1][2][4]
Dulcoside A	30 times	[6]

# **Experimental Protocols**

Protocol: Enzymatic Synthesis of Rebaudioside E from Stevioside

This protocol is based on the successful bioconversion reported by Chen et al. (2021).[1][2]

## 1. Enzyme Preparation:

- Express recombinant UGTSL2 from Solanum lycopersicum and StSUS1 from Solanum tuberosum in a suitable host system (e.g., E. coli).
- Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to ensure high purity and remove contaminating enzymes.[9]

### 2. Reaction Setup:

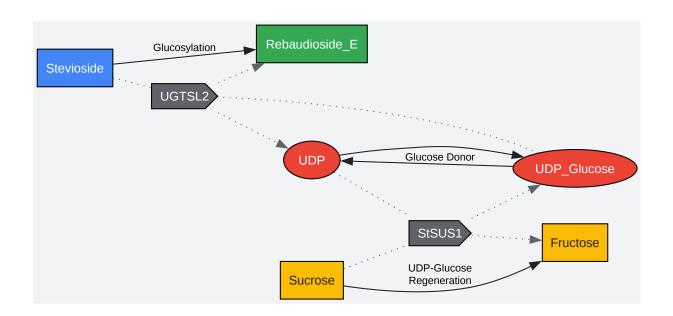
- Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.2).[7]
- The reaction mixture should contain:
- Stevioside: 20 g/L
- Sucrose: As the glucose donor for the StSUS1-catalyzed regeneration of UDP-glucose. The optimal concentration may need to be determined empirically.
- UDP-glucose: A catalytic amount to initiate the reaction.
- MgCl<sub>2</sub>: As a cofactor for the enzymes (e.g., 3 mM).[4][7]
- Purified UGTSL2 and StSUS1 enzymes. The optimal enzyme concentration should be determined experimentally.

#### 3. Reaction Conditions:



- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for 24 hours with gentle agitation.[7]
- 4. Reaction Termination and Analysis:
- Terminate the reaction by heat inactivation of the enzymes (e.g., heating at 95°C for 10 minutes).[7]
- Centrifuge the reaction mixture to pellet the denatured enzymes.
- Analyze the supernatant for the presence of Rebaudioside E using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for confirmation.[2]

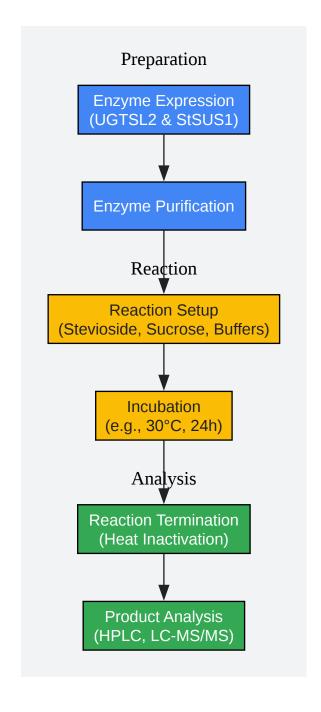
## **Visualizations**



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Caption: Enzymatic conversion of Stevioside to Rebaudioside E.





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Caption: General experimental workflow for Rebaudioside E synthesis.

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